molecular formula C7H4ClNO2 B6277730 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one CAS No. 2763750-05-4

2-chloro-5H,7H-furo[3,4-b]pyridin-5-one

Cat. No. B6277730
CAS RN: 2763750-05-4
M. Wt: 169.6
InChI Key:
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Description

2-Chloro-5H,7H-furo[3,4-b]pyridin-5-one, also known as 2-chloro-5-hydroxy-7-hydroxy-furo[3,4-b]pyridin-5-one or 2-CP, is a synthetic compound that has been used in various scientific research applications due to its unique properties. It is a member of the furopyridinone family, which are a group of compounds that are characterized by their high reactivity and strong binding capabilities. This compound has been studied for its use in drug design, as a potential therapeutic agent, and for its potential as a biomarker for cancer.

Scientific Research Applications

2-CP has been studied for its potential use in drug design and as a potential therapeutic agent. It has been studied for its ability to bind to certain proteins and inhibit their activity, which could be useful in the development of new drugs. Additionally, it has been studied for its potential as a biomarker for cancer. It has been found to be upregulated in certain types of cancer cells, which could be used to detect and monitor the progression of the disease.

Mechanism of Action

The mechanism of action of 2-CP is not yet fully understood. However, it is believed to act as an inhibitor of certain proteins, which can lead to the inhibition of their activity. This can be useful in the development of new drugs, as the inhibition of certain proteins can lead to the desired therapeutic effect. Additionally, it has been found to bind to certain cancer cells, which could be used to detect and monitor the progression of the disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-CP are not yet fully understood. However, it has been found to bind to certain proteins, which can lead to the inhibition of their activity. Additionally, it has been found to bind to certain cancer cells, which could be used to detect and monitor the progression of the disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-CP in lab experiments include its ability to bind to certain proteins and inhibit their activity, which can be useful in the development of new drugs. Additionally, it has been found to bind to certain cancer cells, which could be used to detect and monitor the progression of the disease. The main limitation of using 2-CP in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to accurately predict the therapeutic effects of the compound.

Future Directions

For the study of 2-CP include further research into its mechanism of action, its potential as a biomarker for cancer, and its use in drug design. Additionally, further research into its biochemical and physiological effects could help to better understand its potential therapeutic applications. Additionally, further research into its synthesis methods could help to make the process more efficient and cost-effective. Finally, further research into its advantages and limitations for lab experiments could help to identify ways to improve its efficacy and safety.

Synthesis Methods

2-CP can be synthesized via a number of methods, including the reaction of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-oneydroxy-7-hydroxy-furo[3,4-b]pyridin-5-one with an acid or base. The most common method is the reaction of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-oneydroxy-7-hydroxy-furo[3,4-b]pyridin-5-one with hydrochloric acid. This reaction results in the formation of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-oneydroxy-7-hydroxy-furo[3,4-b]pyridin-5-one chloride, which can then be further reacted with a base to produce the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one involves the conversion of 2-chloropyridine to the final product through a series of reactions.", "Starting Materials": [ "2-chloropyridine", "sodium hydroxide", "chloroacetic acid", "sodium carbonate", "acetic anhydride", "sulfuric acid", "ethanol", "water" ], "Reaction": [ "Step 1: 2-chloropyridine is reacted with sodium hydroxide to form 2-chloropyridine-N-oxide.", "Step 2: Chloroacetic acid is added to the reaction mixture and heated to form 2-chloro-5-chloromethylpyridine-N-oxide.", "Step 3: Sodium carbonate is added to the reaction mixture to neutralize the acid and the resulting mixture is heated to form 2-chloro-5-chloromethylpyridine.", "Step 4: Acetic anhydride is added to the reaction mixture and heated to form 2-acetoxy-5-chloromethylpyridine.", "Step 5: Sulfuric acid is added to the reaction mixture to catalyze the cyclization of 2-acetoxy-5-chloromethylpyridine to form 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one.", "Step 6: The final product is isolated by filtration and washed with ethanol and water." ] }

CAS RN

2763750-05-4

Product Name

2-chloro-5H,7H-furo[3,4-b]pyridin-5-one

Molecular Formula

C7H4ClNO2

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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